An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The oxoindoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position offers a unique substitution pattern for further chemical exploration and potential modulation of biological activity.
This document offers a detailed, step-by-step synthetic protocol, an in-depth analysis of the characterization techniques used to verify the structure and purity of the compound, and insights into the rationale behind the experimental choices.
Introduction to the 6-Chloro-2-oxoindoline Scaffold
The 2-oxindole nucleus is a prominent structural motif found in a wide array of natural products and synthetic molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. The strategic placement of substituents on the oxindole ring allows for the fine-tuning of its biological profile. A chlorine atom at the 6-position can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. The methyl carboxylate group at the C3 position provides a versatile handle for further synthetic modifications, such as amide bond formation or reduction to the corresponding alcohol, enabling the generation of diverse chemical libraries for drug discovery programs.
Synthetic Pathway: A Rational Approach
A Proposed Synthetic Route
The following protocol is a well-reasoned synthetic pathway derived from analogous, documented procedures.[1]
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A [label="4-Chloro-2-nitroaniline"]; B [label="Methyl (4-chloro-2-nitrophenyl)glycinate"]; C [label="Methyl (2-amino-4-chlorophenyl)glycinate"]; D [label="6-Chloro-2-oxoindoline-3-carboxylic acid"]; E [label="Methyl 6-chloro-2-oxoindoline-3-carboxylate"];
A -> B [label="1. NaNO2, HCl, H2O, 0°C\n2. Methyl acrylate, Cu(I) salt"]; B -> C [label="Fe, NH4Cl, EtOH/H2O, reflux"]; C -> D [label="NaNO2, H2SO4, H2O, 0°C"]; D -> E [label="MeOH, H2SO4 (cat.), reflux"]; } .dot Caption: Proposed synthetic pathway for Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Part 1: Synthesis of Methyl (4-chloro-2-nitrophenyl)glycinate
The initial step involves a Sandmeyer-type reaction, where the amino group of 4-chloro-2-nitroaniline is converted to a diazonium salt, which then undergoes a copper-catalyzed reaction with methyl acrylate to introduce the glycinate side chain.
Protocol:
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Diazotization: To a stirred suspension of 4-chloro-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
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Meerwein Arylation: In a separate flask, a solution of methyl acrylate (1.5 eq) in acetone is prepared and cooled to 0°C. A catalytic amount of a copper(I) salt (e.g., CuCl or CuBr) is added. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Part 2: Reduction of the Nitro Group to Synthesize Methyl (2-amino-4-chlorophenyl)glycinate
The nitro group of Methyl (4-chloro-2-nitrophenyl)glycinate is selectively reduced to an amine using a standard reduction method, such as iron powder in the presence of an ammonium chloride solution.
Protocol:
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Reaction Setup: To a solution of Methyl (4-chloro-2-nitrophenyl)glycinate (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added.
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Reduction: The reaction mixture is heated to reflux and stirred vigorously for several hours until the starting material is consumed (monitored by TLC).
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Work-up and Purification: The hot reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with hot ethanol. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can often be used in the next step without further purification.
Part 3: Intramolecular Cyclization to form 6-Chloro-2-oxoindoline-3-carboxylic acid
The synthesized amino glycinate undergoes an intramolecular cyclization via diazotization followed by ring closure to form the oxoindoline ring.
Protocol:
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Diazotization and Cyclization: The crude Methyl (2-amino-4-chlorophenyl)glycinate (1.0 eq) is dissolved in aqueous sulfuric acid and cooled to 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred overnight.
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Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to afford 6-Chloro-2-oxoindoline-3-carboxylic acid.
Part 4: Esterification to Yield Methyl 6-chloro-2-oxoindoline-3-carboxylate
The final step is a Fischer esterification of the carboxylic acid to the desired methyl ester.
Protocol:
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Esterification: A suspension of 6-Chloro-2-oxoindoline-3-carboxylic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid.
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Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
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Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield Methyl 6-chloro-2-oxoindoline-3-carboxylate.
Characterization of Methyl 6-chloro-2-oxoindoline-3-carboxylate
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data based on the structure and data from analogous compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₃ |
| Molecular Weight | 225.63 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Melting Point | Not reported; expected to be in the range of 180-220 °C |
| Solubility | Expected to be soluble in DMSO, DMF, and moderately soluble in methanol, ethanol, and ethyl acetate |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data based on the chemical structure and known data for similar compounds.[2][3]
Workflow for Spectroscopic Analysis
.dot digraph "Spectroscopic_Analysis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Synthesized Compound"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; IR [label="FT-IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Purity [label="Purity & Identity Confirmation"];
Start -> NMR; Start -> IR; Start -> MS; NMR -> Purity; IR -> Purity; MS -> Purity; } .dot Caption: Workflow for the spectroscopic characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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Solvent: DMSO-d₆
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Expected Chemical Shifts (δ, ppm):
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~10.5-11.0 (s, 1H): NH proton of the oxoindoline ring.
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~7.3-7.5 (m, 2H): Aromatic protons on the benzene ring (H-4 and H-5).
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~6.9-7.1 (d, 1H): Aromatic proton at H-7.
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~4.5-4.7 (d, 1H): Proton at the C3 position.
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~3.7 (s, 3H): Methyl protons of the ester group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
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Solvent: DMSO-d₆
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Expected Chemical Shifts (δ, ppm):
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~175-178: Carbonyl carbon of the oxoindoline ring (C=O).
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~168-172: Carbonyl carbon of the methyl ester (COO).
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~140-145: Quaternary carbon C-7a.
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~125-135: Aromatic carbons and the chlorinated carbon (C-6).
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~110-125: Aromatic carbons.
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~52-55: Methyl carbon of the ester group (OCH₃).
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~50-55: Carbon at the C3 position.
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FT-IR (Fourier-Transform Infrared) Spectroscopy
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Expected Characteristic Peaks (cm⁻¹):
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~3200-3300: N-H stretching vibration of the amide.
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~1730-1750: C=O stretching vibration of the methyl ester.
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~1680-1700: C=O stretching vibration of the amide (lactam).
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~1600-1620: C=C stretching vibrations of the aromatic ring.
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~1100-1300: C-O stretching vibration of the ester.
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~700-800: C-Cl stretching vibration.
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Mass Spectrometry (MS)
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Expected Molecular Ion Peak (m/z):
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[M]⁺: 225.02 (for C₁₀H₈³⁵ClNO₃) and 227.02 (for C₁₀H₈³⁷ClNO₃) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
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[M+H]⁺: 226.03 and 228.03 in electrospray ionization (ESI) positive mode.
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[M+Na]⁺: 248.01 and 250.01 in ESI positive mode.
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Potential Applications and Future Directions
Substituted oxoindoles are of significant interest in drug discovery. The title compound, Methyl 6-chloro-2-oxoindoline-3-carboxylate, serves as a valuable building block for the synthesis of more complex molecules. The presence of the chloro and methyl ester functionalities allows for a variety of chemical transformations, including but not limited to:
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Suzuki and other cross-coupling reactions: The chloro substituent can be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.
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Amide formation: The methyl ester can be readily converted to a wide range of amides by reaction with various amines, leading to the generation of libraries of compounds for biological screening.
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Reduction: The ester can be reduced to the corresponding alcohol, which can be further functionalized.
The biological evaluation of this compound and its derivatives against various therapeutic targets, such as protein kinases, could unveil novel lead compounds for drug development.
Conclusion
This technical guide has outlined a plausible and detailed synthetic route for Methyl 6-chloro-2-oxoindoline-3-carboxylate, based on established chemical principles and analogous reactions. Furthermore, a comprehensive set of predicted characterization data has been provided to aid in the verification of the synthesized product. The strategic design of this molecule, incorporating a reactive chloro substituent and a versatile ester functional group, positions it as a valuable intermediate for the synthesis of novel and potentially bioactive compounds. Researchers in the fields of organic synthesis and medicinal chemistry can utilize this guide as a foundational resource for the preparation and further exploration of this and related oxoindoline scaffolds.
References
- To be populated with relevant citations found during the research process.
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]
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Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. [Link]
